Hydroxychloroquine Impurity E chemical structure and properties
Hydroxychloroquine Impurity E chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hydroxychloroquine (B89500) Impurity E, a critical substance for consideration in the development and manufacturing of hydroxychloroquine. This document outlines its chemical structure, physicochemical properties, and the analytical methodologies for its detection and quantification, serving as an essential resource for quality control and regulatory compliance.
Chemical Identity and Structure
Hydroxychloroquine Impurity E, chemically known as 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, is a known impurity that can arise during the synthesis or degradation of Hydroxychloroquine.[1][2][3] Its presence and concentration are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product.
The chemical structure of Hydroxychloroquine Impurity E is characterized by a 7-chloro-4-aminoquinoline core linked to a pentanol (B124592) side chain. This structure is closely related to hydroxychloroquine, differing in the substituent on the amino group of the side chain.
Chemical Structure Diagram
Caption: Chemical structure of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.
Physicochemical Properties
Understanding the physicochemical properties of Hydroxychloroquine Impurity E is fundamental for developing appropriate analytical methods and control strategies.
| Property | Value | Reference |
| IUPAC Name | 4-((7-chloroquinolin-4-yl)amino)pentan-1-ol | [4] |
| Synonyms | Hydroxychloroquine Impurity E, 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | [2][3] |
| CAS Number | 10500-64-8 | [1][2][4][5] |
| Molecular Formula | C14H17ClN2O | [1][3][4][5] |
| Molecular Weight | 264.75 g/mol | [3][5][6] |
| Melting Point | 179-181 °C | [3] |
| Boiling Point | 453.7 °C at 760 mmHg | [3] |
| Density | 1.248 g/cm³ | [3] |
| Water Solubility | Practically insoluble (0.087 g/L at 25 °C) | [3] |
| LogP | 3.53410 | [3] |
| PSA | 45.15000 | [3] |
| Vapour Pressure | 5.08E-09 mmHg at 25°C | [3] |
| Index of Refraction | 1.643 | [3] |
| Storage Condition | 2-8 °C | [4] |
| Solubility | Soluble in Methanol | [4] |
Synthesis and Formation
Hydroxychloroquine Impurity E can be formed during the synthesis of hydroxychloroquine, often as a byproduct of incomplete reaction or side reactions.[5] It can also arise from the degradation of the hydroxychloroquine molecule under certain storage conditions.[1][5] The primary synthetic route to hydroxychloroquine involves the reaction of 4,7-dichloroquinoline (B193633) with 1-[(ethylamino)pentyl]amino-ethanol. If the starting material contains or the reaction conditions favor the formation of 4-amino-1-pentanol, this can lead to the formation of Impurity E.
General Synthetic Pathway Leading to Impurity E
Caption: Potential formation of Impurity E during synthesis.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the identification and quantification of Hydroxychloroquine Impurity E in both the active pharmaceutical ingredient (API) and the finished drug product. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.[1][5]
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of Hydroxychloroquine and its impurities involves a reversed-phase column with UV detection.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of hydroxychloroquine and all its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection Wavelength: UV detection at a wavelength where both hydroxychloroquine and Impurity E exhibit significant absorbance, often around 254 nm.[1]
-
Injection Volume: A fixed volume, for example, 20 µL.
-
Sample Preparation: The sample (API or crushed tablets) is accurately weighed and dissolved in a suitable diluent, which is often the mobile phase or a component of it. The solution may need to be sonicated and filtered through a 0.45 µm filter before injection.
-
Quantification: The amount of Impurity E is determined by comparing its peak area to that of a qualified reference standard of a known concentration. The concentration is typically reported as a percentage relative to the hydroxychloroquine peak.
Other Analytical Techniques
Other analytical techniques that can be used for the characterization and structural confirmation of Hydroxychloroquine Impurity E include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, aiding in the identification of the impurity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the impurity.[5]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]
Analytical Workflow
Caption: General workflow for the analysis of Hydroxychloroquine Impurity E.
Regulatory Context and Control
Regulatory agencies such as the ICH provide guidelines on the reporting, identification, and qualification of impurities in new drug substances (ICH Q3A).[1] The presence of Hydroxychloroquine Impurity E must be controlled within specified limits to ensure the quality and safety of the drug product. These limits are typically established based on toxicological data and the manufacturing process capability.
References
- 1. Hydroxychloroquine Impurity E | 10500-64-8 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxychloroquine Impurity E | CAS#:10500-64-8 | Chemsrc [chemsrc.com]
- 4. Hydroxychloroquine Impurity-E - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Hydroxychloroquine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. T73963-50mg | Hydroxychloroquine Impurity E [10500-64-8] Clinisciences [clinisciences.com]
